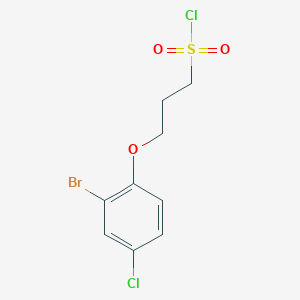
3-(2-Bromo-4-chlorophenoxy)propane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromo-4-chlorophenoxy)propane-1-sulfonyl chloride is an organic compound that features both bromine and chlorine atoms attached to an aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-chlorophenoxy)propane-1-sulfonyl chloride typically involves the reaction of 2-bromo-4-chlorophenol with 1,3-propanesultone in the presence of a base. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then converted to the sulfonyl chloride by treatment with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(2-Bromo-4-chlorophenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, where the bromine or chlorine atoms can be replaced by other electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols can react with the sulfonyl chloride group under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Electrophilic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of the aromatic ring.
Nucleophilic Substitution: Products include sulfonamides and sulfonate esters.
Oxidation and Reduction: Products depend on the specific conditions and reagents used.
科学的研究の応用
3-(2-Bromo-4-chlorophenoxy)propane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Bromo-4-chlorophenoxy)propane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The aromatic ring can undergo electrophilic substitution, where the bromine or chlorine atoms are replaced by other electrophiles.
類似化合物との比較
Similar Compounds
- 3-(2-Bromo-4-fluorophenoxy)propane-1-sulfonyl chloride
- 3-(2-Chloro-4-bromophenoxy)propane-1-sulfonyl chloride
- 3-(2-Iodo-4-chlorophenoxy)propane-1-sulfonyl chloride
Uniqueness
3-(2-Bromo-4-chlorophenoxy)propane-1-sulfonyl chloride is unique due to the presence of both bromine and chlorine atoms on the aromatic ring, which can influence its reactivity and the types of reactions it undergoes. This dual halogenation can provide distinct chemical properties compared to similar compounds with different halogen substitutions.
特性
分子式 |
C9H9BrCl2O3S |
|---|---|
分子量 |
348.04 g/mol |
IUPAC名 |
3-(2-bromo-4-chlorophenoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H9BrCl2O3S/c10-8-6-7(11)2-3-9(8)15-4-1-5-16(12,13)14/h2-3,6H,1,4-5H2 |
InChIキー |
AOCKHIBMUMZNBH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Br)OCCCS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


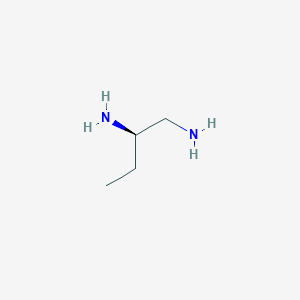
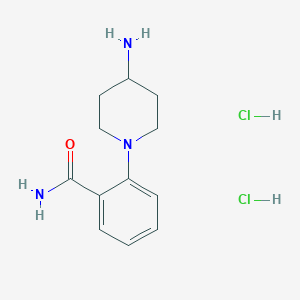

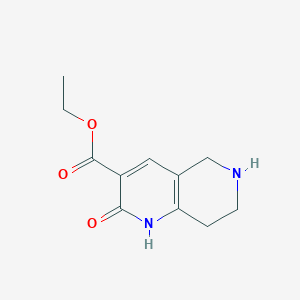

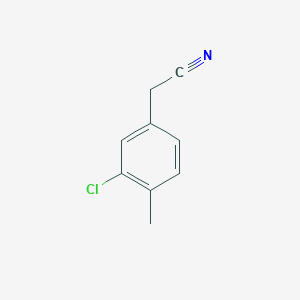
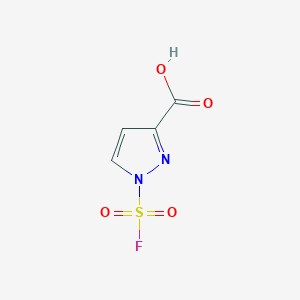
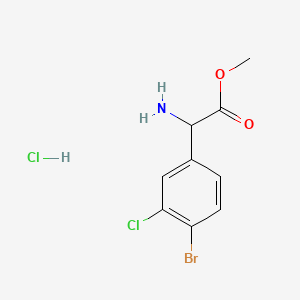
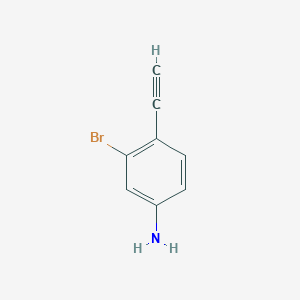
![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13504693.png)
![Tert-butyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13504695.png)


![tert-butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate](/img/structure/B13504716.png)
